Quinolin-6-yl trifluoromethanesulfonate

Description

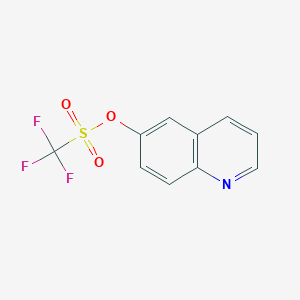

Structure

3D Structure

Properties

IUPAC Name |

quinolin-6-yl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO3S/c11-10(12,13)18(15,16)17-8-3-4-9-7(6-8)2-1-5-14-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVYXNKUMLWUQPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90571037 | |

| Record name | Quinolin-6-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173089-80-0 | |

| Record name | 6-Quinolinyl 1,1,1-trifluoromethanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173089-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinolin-6-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Quinolinyl trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Quinolin-6-yl trifluoromethanesulfonate

Abstract

Quinolin-6-yl trifluoromethanesulfonate is a pivotal synthetic intermediate, prized by researchers in medicinal chemistry and materials science. Its strategic importance stems from the trifluoromethanesulfonate (triflate) group, an exceptional leaving group that renders the C6 position of the quinoline scaffold highly susceptible to a variety of cross-coupling reactions.[1][2] This guide provides a comprehensive exploration of the synthesis of this versatile building block, detailing a modern, efficient protocol that circumvents the limitations of traditional methods. Furthermore, it establishes a framework for the rigorous characterization of the compound using contemporary spectroscopic techniques, ensuring structural integrity and purity. Safety protocols for handling the reactive reagents involved are also discussed in detail, underscoring our commitment to trustworthy and reproducible science.

Introduction: The Strategic Value of Quinoline Triflates

The quinoline moiety is a privileged scaffold, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[3][4][5] The ability to selectively functionalize the quinoline ring is therefore a cornerstone of modern organic synthesis. This compound serves as a powerful linchpin in this endeavor. By converting the relatively unreactive hydroxyl group of 6-hydroxyquinoline into a highly reactive triflate ester, chemists unlock a gateway to a vast chemical space. This transformation enables a suite of powerful palladium- and nickel-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds with high precision.[1][2][6]

This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, purification, and analytical validation of this compound.

Synthesis: From Phenol to a Versatile Coupling Partner

The conversion of a phenol to its corresponding aryl triflate is a fundamental transformation that activates an aromatic position for further functionalization. The reaction involves the electrophilic attack of the triflating agent on the phenolic oxygen.

Mechanistic Principle & Methodological Evolution

The standard protocol for synthesizing aryl triflates involves treating the corresponding phenol with trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O) in the presence of an amine base, such as pyridine or triethylamine.[7][8] The base serves as an acid scavenger, neutralizing the triflic acid byproduct.[9] However, this method is often plagued by a significant drawback: the formation of ammonium triflate salts, which can be difficult to remove and may interfere with subsequent, sensitive palladium-catalyzed reactions.[8]

To address this, a more robust and scalable methodology utilizing biphasic Schotten-Baumann conditions has been developed.[8][10] This approach eliminates the need for amine bases, leading to a cleaner product and a vastly simplified workup. The reaction is performed in a toluene/water system where an inorganic base in the aqueous phase neutralizes the acid byproduct, while the starting material and product remain in the organic phase.[8][10] This self-validating system ensures that the crude product is largely free of catalyst-poisoning impurities.

Detailed Experimental Protocol (Biphasic Method)

This protocol is adapted from the highly efficient methodology reported by Frantz, D. E., et al. in Organic Letters.[8]

Reagents & Equipment:

-

6-Hydroxyquinoline

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Toluene

-

30% (w/v) aqueous Potassium Phosphate (K₃PO₄) solution

-

Round-bottom flask equipped with a magnetic stirrer

-

Addition funnel

-

Ice bath

Procedure:

-

Setup: To a round-bottom flask, add 6-hydroxyquinoline (1.0 eq), toluene (2 mL/mmol of phenol), and 30% aqueous K₃PO₄ solution (2 mL/mmol of phenol).

-

Cooling: Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

-

Reagent Addition: Add triflic anhydride (1.2 eq) dropwise via an addition funnel over 15-20 minutes. The causality for this slow, cooled addition is to manage the high exothermic reactivity of triflic anhydride and prevent side reactions.[7] The internal temperature should be maintained below 10 °C.

-

Reaction: Upon completion of the addition, remove the ice bath and allow the mixture to warm to ambient temperature. Continue stirring for 30 minutes. Reaction progress can be monitored by TLC or LC-MS.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic (toluene) layer.

-

Washing: Wash the organic layer with water (10 mL) to remove any remaining inorganic salts.

-

Isolation: Dry the toluene layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound. The product is often obtained in high purity (>95%) and can be used directly in subsequent steps without chromatographic purification.[8]

Mandatory Safety Precautions for Triflic Anhydride

Triflic anhydride is a highly corrosive and water-reactive substance that requires strict handling protocols.[11][12] Failure to adhere to safety measures can result in severe chemical burns and violent reactions.

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a full-face shield, elbow-length PVC or butyl rubber gloves, and a chemical-resistant apron or lab coat.[11][13]

-

Ventilation: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of corrosive vapors.[12][14]

-

Inert Conditions: While the biphasic protocol is robust, triflic anhydride itself is moisture-sensitive. Handle under an inert atmosphere (e.g., nitrogen or argon) where possible and keep containers tightly sealed.[12]

-

Quenching & Spills: Never add water directly to triflic anhydride.[15] Spills should be contained with an inert absorbent material like sand or vermiculite.[13][15] For quenching, the anhydride should be added slowly to a cooled, stirred solution of a suitable nucleophile (e.g., isopropanol).

Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural Confirmation & Purity | Aromatic region (δ 7.5-9.0 ppm) will show a set of distinct doublets and multiplets characteristic of the 6-substituted quinoline ring system. Absence of a broad phenolic -OH peak confirms reaction completion. |

| ¹³C NMR | Structural Confirmation | Signals for all 10 carbons. Key features include the CF₃ carbon appearing as a quartet (¹JCF ≈ 320 Hz) around δ 118 ppm and the C6 carbon (attached to -OTf) shifted downfield.[16] |

| ¹⁹F NMR | Triflate Group Confirmation | A sharp singlet around δ -73 ppm is the definitive signal for the CF₃ group of the triflate ester. |

| HRMS | Molecular Formula Verification | Calculation of the exact mass provides unambiguous confirmation of the elemental composition. Expected [M+H]⁺ for C₁₀H₇F₃NO₃S⁺: 278.0093. |

| IR Spectroscopy | Functional Group Identification | Strong characteristic absorbances for S=O stretching (~1410, 1210 cm⁻¹) and C-F stretching (~1250, 1140 cm⁻¹).[17] |

NMR Spectroscopy: A Detailed Look

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of this compound.

-

¹H NMR (500 MHz, CDCl₃): The spectrum is expected to be clean, showing only signals in the aromatic region. The proton ortho to the nitrogen (H2) will be the most downfield, likely appearing as a doublet of doublets around δ 8.9 ppm. The H5 proton, being ortho to the electron-withdrawing triflate group, will also be shifted downfield (around δ 7.8 ppm) and appear as a doublet. The remaining aromatic protons will produce a complex but predictable pattern between δ 7.4 and 8.2 ppm.

-

¹³C NMR (125 MHz, CDCl₃): The proton-decoupled spectrum will show 10 distinct signals. The most telling signal is the quartet for the CF₃ carbon, a direct result of coupling to the three fluorine atoms.[16] The carbon atom directly bonded to the triflate group (C6) is expected around δ 148 ppm.

-

¹⁹F NMR (470 MHz, CDCl₃): This experiment provides the simplest and one of the most conclusive pieces of evidence. The presence of a single, sharp peak confirms the successful installation of the triflate group and the purity of the magnetic environment around the fluorine atoms.

Synthetic Utility: A Gateway to Novel Quinoline Derivatives

The true value of this compound lies in its versatility as a precursor for cross-coupling reactions. The triflate is an excellent pseudo-halide, readily participating in the oxidative addition step of catalytic cycles. This allows for the construction of diverse molecular architectures that would be challenging to synthesize via other routes.

-

Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids provides a direct route to 6-arylquinolines, which are common motifs in biologically active molecules.[1][6]

-

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction enables the synthesis of 6-aminoquinoline derivatives, granting access to a different class of compounds with unique pharmacological profiles.[1]

-

Sonogashira and Heck Couplings: These reactions allow for the introduction of alkynyl and alkenyl substituents, respectively, which are valuable for creating rigid molecular scaffolds or for use as handles in further synthetic transformations.[2]

Conclusion

This compound is more than a simple chemical compound; it is a strategic tool for innovation in drug discovery and materials science. The biphasic synthesis protocol described herein offers a safe, efficient, and scalable route to this key intermediate, providing a product of high purity that is immediately suitable for demanding applications. Coupled with a rigorous analytical characterization workflow, researchers can proceed with confidence in their downstream synthetic efforts. The ability to leverage this building block in a multitude of cross-coupling reactions opens the door to the rapid generation of diverse and novel quinoline libraries, accelerating the discovery of next-generation therapeutics and advanced materials.

References

-

Frantz, D. E., Weaver, D. G., Carey, J. P., Kress, M. H., & Dolling, U. H. (2002). Practical Synthesis of Aryl Triflates under Aqueous Conditions. Organic Letters, 4(26), 4717–4718. Available at: [Link]

-

Tye, H., & Comina, P. J. (2003). Fast Synthesis of Aryl Triflates with Controlled Microwave Heating. Organic Letters, 5(1), 107–109. Available at: [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic anhydride. Available at: [Link]

-

Frantz, D. E., et al. (2002). Practical Synthesis of Aryl Triflates under Aqueous Conditions. American Chemical Society. Available at: [Link]

-

Sharpless, K. B., et al. (2021). SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. ChemRxiv. Available at: [Link]

-

Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Available at: [Link]

-

Al-Ostath, A., et al. (2023). Quinoline-bearing 1,6-dihydropyrimidine azo dye derivatives: Synthesis, antimicrobial activity, molecular docking, ADMET, and DFT studies. Journal of Molecular Structure, 1282, 135198. Available at: [Link]

-

ResearchGate. (n.d.). Alkyl triflate triggered synthesis of quinolines. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available at: [Link]

-

ResearchGate. (n.d.). Zirconium triflate: An efficient catalyst for the synthesis of quinolines and quinoxalines. Available at: [Link]

-

Wang, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3496. Available at: [Link]

-

Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Available at: [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino-1,2,4-triazole-3-thiol ring at C-4 position. Available at: [Link]

-

Huan, T. T. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Vietnam Journal of Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Plausible reaction mechanism. Triflate (⁻OTf) anions were omitted for clarity. Available at: [Link]

-

ResearchGate. (n.d.). CsF‐assisted synthesis of quinoline tethered trifluoromethyl alcohols. Available at: [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Zinc Triflate: A Highly Efficient Reusable Catalyst in the Synthesis of Functionalized Quinolines via Friedlander Annulation. Available at: [Link]

-

Reddit. (n.d.). Triflates. How do they work? Available at: [Link]

-

ResearchGate. (2022). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. Available at: [Link]

-

Wikipedia. (n.d.). Triflate. Available at: [Link]

-

Stang, P. J., & White, M. R. (1983). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. Accounts of Chemical Research, 16(4), 114–120. Available at: [Link]

-

ResearchGate. (n.d.). Novel quinoline derivatives: Synthesis, spectroscopic characterization, crystal structure, DFT calculations, Hirshfeld surface analysis, anti-tuberculosis activities and ADMET analysis. Available at: [Link]

-

Li, W., et al. (2019). Transition-Metal-Free C–C, C–O, and C–N Cross-Couplings Enabled by Light. Journal of the American Chemical Society, 141(17), 6851–6856. Available at: [Link]

-

Organic Chemistry Data. (n.d.). Alcohol to Triflate. Available at: [Link]

-

National Institutes of Health. (n.d.). New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. Available at: [Link]

-

MDPI. (2023). Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. Available at: [Link]

-

Blakemore, D. C., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. ACS Medicinal Chemistry Letters, 11(8), 1541–1549. Available at: [Link]

-

ResearchGate. (n.d.). Novel 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)quinolines: Synthesis by Sonogashira cross-coupling reaction and their evaluation as liquid crystals. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Triflate - Wikipedia [en.wikipedia.org]

- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Practical Synthesis of Aryl Triflates under Aqueous Conditions [organic-chemistry.org]

- 11. carlroth.com [carlroth.com]

- 12. fishersci.fr [fishersci.fr]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. biosynth.com [biosynth.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. mdpi.com [mdpi.com]

Quinolin-6-yl Trifluoromethanesulfonate: A Comprehensive Technical Guide for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of Quinolin-6-yl trifluoromethanesulfonate, a pivotal building block in modern organic synthesis and medicinal chemistry. We will delve into its core characteristics, including its CAS number and detailed molecular structure. The guide will further present a validated, step-by-step protocol for its synthesis from 6-hydroxyquinoline, elucidating the mechanistic rationale behind the procedural choices. A significant focus will be placed on its application in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, a cornerstone of contemporary drug discovery. The reactivity of this triflate will be contextualized, and its role in the synthesis of complex molecules, such as kinase inhibitors, will be highlighted. This document is intended to be a practical resource for researchers, offering both theoretical understanding and actionable experimental insights.

Introduction: The Strategic Importance of this compound

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous FDA-approved therapeutics.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] The functionalization of the quinoline ring is therefore a critical endeavor in the development of novel pharmaceutical agents. This compound has emerged as a highly valuable and versatile intermediate in this pursuit. Its triflate group serves as an excellent leaving group, often referred to as a "pseudohalide," enabling a diverse range of carbon-carbon and carbon-heteroatom bond-forming reactions that are otherwise challenging to achieve.[3] This guide will provide the necessary technical details to effectively synthesize and utilize this powerful synthetic tool.

Core Compound Identification and Molecular Structure

CAS Number: 173089-80-0[4]

IUPAC Name: this compound

This compound is an organic compound featuring a quinoline bicyclic heteroaromatic system. The trifluoromethanesulfonate (triflate) group is attached to the quinoline ring at the 6-position. The triflate group, with the formula CF₃SO₃⁻, is a superb leaving group due to the strong electron-withdrawing nature of the three fluorine atoms, which stabilizes the resulting anion through resonance.

Molecular Formula: C₁₀H₆F₃NO₃S[4][5]

Molecular Weight: 277.22 g/mol [4][5]

Structural Representation

Caption: 2D Molecular Structure of this compound.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a compound's properties is essential for its effective use in research. Below is a summary of key physicochemical and predicted spectroscopic data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆F₃NO₃S | [4][5] |

| Molecular Weight | 277.22 | [4][5] |

| Appearance | Solid | [5] |

| Melting Point | 34-38 °C | [5] |

| SMILES | C1=CC2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)N=C1 | [6] |

| InChI | InChI=1S/C10H6F3NO3S/c11-10(12,13)18(15,16)17-8-3-4-9-7(6-8)2-1-5-14-9/h1-6H | [6] |

Predicted Spectroscopic Data

| Spectroscopy | Predicted Key Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.9 (d, 1H, H2), ~8.2 (d, 1H, H4), ~8.0 (d, 1H, H8), ~7.8 (d, 1H, H5), ~7.6 (dd, 1H, H7), ~7.5 (dd, 1H, H3) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~151 (C2), ~148 (C8a), ~147 (C6), ~136 (C4), ~130 (C8), ~129 (C4a), ~125 (C7), ~122 (C5), ~121 (C3), ~118 (q, J ≈ 320 Hz, CF₃) |

| IR (KBr) | ν (cm⁻¹): ~1420 & ~1210 (S=O stretch), ~1140 (C-F stretch), ~1600-1450 (C=C and C=N aromatic stretch) |

| Mass Spectrometry (EI) | m/z (%): 277 (M⁺), 144 ([M-CF₃SO₂]⁺), 116, 89 |

| High-Resolution MS | Calculated for C₁₀H₆F₃NO₃S [M+H]⁺: 278.0093; Found: (Predicted to be within 5 ppm) |

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the reaction of 6-hydroxyquinoline with a triflating agent. Triflic anhydride (Tf₂O) is a highly effective reagent for this transformation. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the triflic acid byproduct.

Reaction Scheme

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the synthesis of aryl triflates from phenols.[10][11][12]

Materials:

-

6-Hydroxyquinoline (1.0 eq)

-

Trifluoromethanesulfonic anhydride (Tf₂O, 1.1 - 1.5 eq)

-

Anhydrous pyridine (2.0 - 3.0 eq)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, add 6-hydroxyquinoline (1.0 eq) and anhydrous dichloromethane.

-

Cooling: Cool the resulting solution to 0 °C in an ice-water bath.

-

Base Addition: Add anhydrous pyridine (2.0 - 3.0 eq) to the cooled solution. The choice of a non-nucleophilic base like pyridine is crucial to prevent side reactions with the highly reactive triflic anhydride.

-

Triflating Agent Addition: Add trifluoromethanesulfonic anhydride (1.1 - 1.5 eq) dropwise via the dropping funnel over a period of 15-30 minutes, ensuring the internal temperature remains below 5 °C. The slow addition is critical to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x volume of the initial solvent).

-

Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the excellent leaving group ability of the triflate moiety. This makes the C-6 position of the quinoline ring highly susceptible to nucleophilic attack and, more importantly, to oxidative addition by transition metal catalysts, particularly palladium(0) complexes.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[3]

5.1.1. The Suzuki-Miyaura Coupling: A Powerful C-C Bond Forming Tool

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide or triflate, is one of the most powerful and widely used methods for constructing biaryl and heteroaryl-aryl linkages.

Caption: Suzuki-Miyaura coupling of this compound.

Typical Suzuki-Miyaura Protocol using this compound:

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid or ester (1.1 - 1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq).

-

Solvent: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, DMF) and water.

-

Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Heating: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, perform a standard aqueous work-up, extract the product into an organic solvent, dry, concentrate, and purify by column chromatography or recrystallization.

Application in the Synthesis of Kinase Inhibitors

The quinoline core is a common feature in many kinase inhibitors, which are a major class of anticancer drugs. The ability to introduce diverse aryl and heteroaryl substituents at the 6-position of the quinoline ring via cross-coupling reactions with this compound is a powerful strategy for generating libraries of potential kinase inhibitors for structure-activity relationship (SAR) studies. This allows for the fine-tuning of the molecule's properties to enhance potency, selectivity, and pharmacokinetic profiles.[1][2]

Conclusion

This compound is a cornerstone reagent for the functionalization of the quinoline scaffold. Its straightforward synthesis and high reactivity in palladium-catalyzed cross-coupling reactions make it an indispensable tool for medicinal chemists and synthetic organic chemists. This guide has provided a comprehensive overview of its properties, a detailed protocol for its preparation, and insights into its application in the synthesis of complex molecules with therapeutic potential. The strategic use of this versatile building block will undoubtedly continue to fuel innovation in drug discovery and materials science.

References

-

Frantz, D. E., Weaver, D. G., Carey, J. P., Kress, M. H., & Dolling, U. H. (2002). A Simple and Efficient Synthesis of Aryl Triflates under Biphasic Conditions. Organic Letters, 4(26), 4717–4718. [Link]

-

Percec, V., Golding, G. M., & Smidrkal, J. (2004). Fast Synthesis of Aryl Triflates with Controlled Microwave Heating. Organic Letters, 6(13), 2253–2256. [Link]

-

PubChem. (n.d.). 6-quinolinyl trifluoromethanesulfonate. Retrieved from [Link]

-

Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

-

Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). Food Chemistry, 187, 449-457. [Link]

-

Der Pharma Chemica. (2010). Synthesis and biological screening of some novel Quinoline derivatives. Retrieved from [Link]

-

NIST WebBook. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]

-

Acmec Biochemical. (n.d.). 173089-80-0[this compound]. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis of 6- hydroxyquinoline starting from glycerol via improved microwave- assisted modified Skraup reaction and Bamberger rearrangement. Retrieved from [Link]

-

Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. (n.d.). Retrieved from [Link]

-

Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 2. Synthesis of 6, 8, and 9. Retrieved from [Link]

-

Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino. (n.d.). Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. 6-Quinolinyl trifluoromethanesulfonate 97 173089-80-0 [sigmaaldrich.com]

- 5. 6-喹啉基三氟甲烷磺酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. PubChemLite - 6-quinolinyl trifluoromethanesulfonate (C10H6F3NO3S) [pubchemlite.lcsb.uni.lu]

- 7. beilstein-archives.org [beilstein-archives.org]

- 8. tsijournals.com [tsijournals.com]

- 9. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Practical Synthesis of Aryl Triflates under Aqueous Conditions [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The Conversion of Phenols to the Corresponding Aryl Halides Under Mild Conditions [organic-chemistry.org]

An In-Depth Technical Guide to the Stability and Storage of Quinolin-6-yl Trifluoromethanesulfonate

Introduction

Quinolin-6-yl trifluoromethanesulfonate is a versatile reagent in modern organic synthesis, primarily utilized as a precursor for a variety of cross-coupling reactions. The presence of the trifluoromethanesulfonate (triflate) group, an excellent leaving group, at the 6-position of the quinoline ring system allows for the facile introduction of a wide range of substituents, making it a valuable building block in the synthesis of complex molecules, including pharmaceuticals and materials with novel electronic properties.

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound. Understanding the chemical liabilities of this compound is paramount for researchers in order to ensure its integrity, obtain reliable and reproducible experimental results, and maintain a safe laboratory environment. This document delves into the key factors influencing its stability, potential degradation pathways, and provides detailed protocols for its proper handling, storage, and the assessment of its purity over time.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability profile.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₆F₃NO₃S | [1] |

| Molecular Weight | 277.22 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 34-38 °C | [1] |

| Flash Point | > 110 °C (closed cup) | [1] |

Key Factors Influencing Stability

The stability of this compound is primarily influenced by three key environmental factors: moisture, temperature, and light.

Moisture and Hydrolytic Stability

The triflate group is an excellent leaving group due to the high acidity of its conjugate acid, trifluoromethanesulfonic acid (pKa ≈ -14). Consequently, the ester linkage in this compound is susceptible to hydrolysis, which would yield 6-hydroxyquinoline and trifluoromethanesulfonic acid.

Sources

The Quinolyl Triflate Motif: A Lability-Driven Gateway for Complex Molecule Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Foreword: The Strategic Marriage of Stability and Reactivity

In the landscape of modern medicinal chemistry and organic synthesis, the quinoline scaffold stands as a privileged heterocyclic motif, forming the core of numerous therapeutic agents and biologically active compounds. Its inherent aromaticity and nitrogen atom provide a unique electronic and structural framework, yet direct functionalization of the quinoline core can be challenging. This guide delves into the strategic use of the trifluoromethanesulfonate (triflate, -OTf) group as a powerful tool to unlock the synthetic potential of the quinoline scaffold.

The triflate group is an exceptional leaving group, a consequence of the extreme stability of its corresponding anion, which is the conjugate base of the superacid, triflic acid.[1][2] This inherent lability transforms the otherwise inert C-O bond of a hydroxyquinoline (a quinolone) into a highly reactive site, primed for a diverse array of transformations. This guide will provide a comprehensive overview of the reactivity of quinolyl triflates, focusing on the mechanistic underpinnings of their reactions and providing practical, field-proven insights for their successful application in the laboratory.

The Genesis of Reactivity: Synthesis of Quinolyl Triflates

The journey into the rich reactivity of quinolyl triflates begins with their efficient preparation. The most common and direct route involves the reaction of a corresponding hydroxyquinoline (quinolone) with a triflating agent.

Core Protocol: Triflation of Hydroxyquinolines

The conversion of a hydroxyquinoline to its triflate derivative is typically achieved by reaction with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base.

-

Rationale: The base is crucial for deprotonating the hydroxyl group, forming the more nucleophilic quinoloxide anion. This anion then readily attacks the electrophilic sulfur atom of Tf₂O. Pyridine or a hindered amine base like 2,6-lutidine is often employed to scavenge the triflic acid byproduct, preventing potential side reactions. The choice of solvent is typically an aprotic one, such as dichloromethane (DCM) or tetrahydrofuran (THF), to avoid competitive nucleophilic attack on the triflating agent.

Step-by-Step Methodology: Synthesis of 4-Quinolyl Triflate

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the desired 4-hydroxyquinoline (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM).

-

Base Addition: Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Triflating Agent: Add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 eq) dropwise to the cooled, stirring solution. Caution: Tf₂O is corrosive and moisture-sensitive.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

The Heart of the Matter: Reactivity Profile of Quinolyl Triflates

The C-OTf bond on a quinoline scaffold is a versatile synthetic handle, primarily due to its susceptibility to palladium-catalyzed cross-coupling reactions. The high reactivity of the triflate group is comparable to that of an iodide in these transformations.[3]

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Bonds

This class of reactions represents the most powerful application of quinolyl triflates, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control and functional group tolerance.

General Mechanistic Workflow (Suzuki-Miyaura Coupling)

The following Graphviz diagram illustrates the generally accepted catalytic cycle for a Suzuki-Miyaura coupling, a cornerstone of C-C bond formation.

Sources

The Quinoline Scaffold: A Versatile Platform in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline ring system, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the field of medicinal chemistry.[1] Its inherent structural features, including its aromaticity, hydrogen bonding capabilities, and the ability to intercalate with biomacromolecules, have made it a privileged scaffold in the design and discovery of novel therapeutic agents.[2][3] Quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their successful development as anticancer, antimicrobial, antiviral, and anti-inflammatory drugs.[4][5] This technical guide provides a comprehensive overview of the potential applications of quinoline derivatives in medicinal chemistry, with a focus on their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy.

Anticancer Applications of Quinoline Derivatives

The quest for more effective and targeted cancer therapies has led to the extensive exploration of quinoline derivatives.[6] These compounds have been shown to exert their anticancer effects through a variety of mechanisms, making them a rich source for the development of novel chemotherapeutic agents.[7][8]

Mechanisms of Anticancer Action

Quinoline derivatives employ a multifaceted approach to combat cancer, often targeting fundamental cellular processes required for tumor growth and survival.

-

DNA Intercalation and Topoisomerase Inhibition: A significant number of quinoline-based compounds exert their cytotoxic effects by inserting themselves between the base pairs of DNA (intercalation).[2] This distortion of the DNA helix interferes with essential cellular processes like replication and transcription, ultimately leading to cell death. Furthermore, some quinoline analogues, such as camptothecin and its derivatives, are potent inhibitors of topoisomerase enzymes.[8] These enzymes are crucial for relieving torsional stress in DNA during replication and transcription. By inhibiting topoisomerases, these quinoline derivatives cause the accumulation of DNA strand breaks, triggering apoptosis.[7]

-

Inhibition of Tubulin Polymerization: Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Several quinoline derivatives have been identified as potent inhibitors of tubulin polymerization.[9] These agents bind to the colchicine binding site on β-tubulin, preventing the assembly of microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[10]

-

Kinase Inhibition: Protein kinases play a pivotal role in cellular signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a common feature of many cancers. A number of quinoline derivatives have been developed as potent inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR).[11][12] By blocking the ATP binding site of these kinases, these compounds can effectively shut down the signaling pathways that drive tumor progression.[13]

-

Induction of Apoptosis: Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Many quinoline derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of Bcl-2 family proteins.[10][14]

Quantitative Data on Cytotoxic Activity

The cytotoxic potential of quinoline derivatives is typically evaluated using in vitro cell viability assays, such as the MTT or SRB assay, against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Tetrahydrobenzo[h]quinoline | MCF-7 (Breast) | 7.5 | |

| 2-phenylquinolin-4-amine | HT-29 (Colon) | 8.12 | |

| Quinoline-chalcone hybrid (Compound 33) | HeLa (Cervical) | Not specified (nanomolar) | [10] |

| Quinoline-chalcone hybrid (Compound 34) | DLD1 (Colon) | Not specified (nanomolar) | [10] |

| N-alkylated, 2-oxoquinoline derivatives | HEp-2 (Larynx) | 49.01–77.67% inhibition | [2] |

| Thiosemicarbazone based quinoline | HCT116 (Colon) | Potent antiproliferative activity | [2] |

| 2,8-bis(trifluoromethyl)-4-substituted quinoline (5a) | HL-60 (Leukemia) | 19.88 | [15] |

| 2,8-bis(trifluoromethyl)-4-substituted quinoline (5g) | U937 (Leukemia) | 43.95 | [15] |

| Quinoline derivative (12c) | MCF-7, HL-60, HCT-116, HeLa | 0.010 - 0.042 | [9] |

| Quinoline derivative (4c) | MDA-MB-231 (Breast) | Not specified (potent) | [16] |

Signaling Pathway Visualization

The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several quinoline derivatives have been developed as inhibitors of VEGFR-2.

Caption: VEGFR-2 signaling pathway and the point of inhibition by quinoline derivatives.

Experimental Protocols

This protocol outlines a standard procedure for determining the cytotoxic effects of quinoline derivatives on cancer cell lines.[17]

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]

-

Compound Treatment: Prepare serial dilutions of the quinoline derivatives in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%. Add the diluted compounds to the wells and incubate for a further 24-72 hours.[15][18]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.[18]

Caption: Workflow for the MTT cytotoxicity assay.

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[9]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing tubulin protein, a GTP-containing buffer, and a fluorescence reporter that binds to polymerized microtubules.

-

Compound Addition: Add the quinoline derivative at various concentrations to the reaction mixture.

-

Initiation of Polymerization: Initiate tubulin polymerization by incubating the mixture at 37°C.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorometer. The rate of fluorescence increase is proportional to the rate of tubulin polymerization.

-

Data Analysis: Compare the polymerization rates in the presence of the test compound to a vehicle control to determine the percentage of inhibition. The IC50 value can be calculated from a dose-response curve.

This assay determines the ability of a compound to inhibit the enzymatic activity of VEGFR-2.[13]

-

Reaction Setup: In a microplate well, combine recombinant VEGFR-2 enzyme, a specific peptide substrate, and ATP.

-

Inhibitor Addition: Add the quinoline derivative at various concentrations.

-

Kinase Reaction: Incubate the plate at 37°C to allow the kinase reaction to proceed.

-

Detection: Stop the reaction and add a detection reagent that produces a signal (e.g., luminescence or fluorescence) proportional to the amount of phosphorylated substrate or remaining ATP.[13]

-

Data Analysis: The inhibitory activity is calculated by comparing the signal from wells containing the inhibitor to control wells. The IC50 value is determined from a dose-response curve.[11]

This is the first part of the comprehensive guide. The subsequent sections will delve into the antimicrobial, antiviral, and anti-inflammatory applications of quinoline derivatives, followed by detailed discussions on their synthesis and structure-activity relationships, and will conclude with a comprehensive reference list. The next step in my internal process is to gather more specific information for these upcoming sections.

Sources

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 6. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]

- 16. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. bpsbioscience.com [bpsbioscience.com]

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of Quinolin-6-yl Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-N Bond Formation in Quinoline Scaffolds

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. The ability to precisely install amino functionalities on this heterocyclic system is of paramount importance for modulating pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the construction of carbon-nitrogen (C-N) bonds, offering significant advantages over classical methods like nucleophilic aromatic substitution, which often require harsh reaction conditions and have limited substrate scope.[1][2]

This application note provides a comprehensive guide to the Buchwald-Hartwig amination of quinolin-6-yl trifluoromethanesulfonate. Aryl triflates are excellent electrophilic partners in this transformation due to their high reactivity, often surpassing that of the corresponding aryl halides.[1] This guide will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and provide insights into troubleshooting and optimization strategies.

Mechanistic Insights: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3][4] The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of ligand is critical, as it influences the stability and reactivity of the palladium intermediates throughout the cycle.[2][5] Sterically hindered and electron-rich phosphine ligands are particularly effective in promoting the desired transformation.[1]

The catalytic cycle can be visualized as follows:

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Key Experimental Parameters and Reagent Selection

The success of the Buchwald-Hartwig amination of this compound hinges on the careful selection of several key parameters. The following table summarizes critical considerations for optimizing this reaction.

| Parameter | Recommended Choice(s) | Rationale & Key Considerations |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pd(0) sources like Pd₂(dba)₃ are often highly active. Pd(II) sources such as Pd(OAc)₂ can also be used and are reduced in situ to the active Pd(0) species.[3] |

| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich biaryl phosphine ligands are crucial for facilitating both oxidative addition and reductive elimination.[2] The choice of ligand can depend on the nature of the amine.[5][6] |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.[3][7] The choice of base can impact functional group tolerance.[3] |

| Solvent | Toluene, Dioxane, THF | Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation.[3][8] The choice of solvent can affect the solubility of reagents and the reaction temperature.[9] |

| Temperature | 80-110 °C | Thermal energy is typically required to drive the reaction to completion. The optimal temperature may vary depending on the specific substrates and catalyst system.[3] |

| Atmosphere | Inert (Argon or Nitrogen) | The palladium catalyst is sensitive to oxygen, so maintaining an inert atmosphere is critical for reproducible results.[3][7] |

Detailed Experimental Protocol

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a generic secondary amine.

Materials:

-

This compound

-

Amine (e.g., morpholine, piperidine)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Anhydrous, deoxygenated reaction vessel (e.g., Schlenk tube)

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware for workup and purification

-

Inert gas supply (Argon or Nitrogen)

Experimental Workflow:

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. research.rug.nl [research.rug.nl]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 5. entegris.com [entegris.com]

- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 8. reddit.com [reddit.com]

- 9. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

Application Note: Palladium-Catalyzed Cross-Coupling Reactions with Quinolin-6-yl Trifluoromethanesulfonate in Modern Drug Discovery

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing quinolin-6-yl trifluoromethanesulfonate as a key building block. Quinoline scaffolds are prevalent in numerous pharmacologically active compounds, and their functionalization is a cornerstone of medicinal chemistry. This document offers detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals engaged in the synthesis of complex quinoline derivatives. We will delve into the nuances of Suzuki, Heck, and Sonogashira reactions, emphasizing the strategic advantages of employing triflate electrophiles for efficient and versatile carbon-carbon and carbon-heteroatom bond formation.

Introduction: The Strategic Importance of Quinolines and the Triflate Advantage

The quinoline moiety is a privileged scaffold in drug discovery, forming the structural core of a wide array of therapeutic agents, including antimalarials (e.g., chloroquine), anticancer drugs (e.g., camptothecin), and antibiotics (e.g., ciprofloxacin). The ability to precisely modify the quinoline ring system is therefore of paramount importance. Traditional methods often require harsh conditions or offer limited functional group tolerance.

The advent of palladium-catalyzed cross-coupling reactions has revolutionized this field. Among the various electrophilic partners, aryl triflates (trifluoromethanesulfonates, or TfO) have emerged as highly effective substitutes for aryl halides. This compound, in particular, offers several distinct advantages:

-

High Reactivity: The triflate group is an excellent leaving group, facilitating oxidative addition to the palladium(0) catalyst, often under milder conditions than the corresponding chlorides or bromides.

-

Accessibility: It can be readily synthesized from the corresponding phenol (6-hydroxyquinoline), which is often more accessible or less expensive than the analogous halide.

-

Versatility: Its high reactivity makes it a suitable coupling partner for a broad range of nucleophiles, including boronic acids, alkenes, and terminal alkynes.

This guide will provide the foundational knowledge and practical protocols to effectively leverage this compound in key cross-coupling reactions.

The Catalytic Heart: A Unified Palladium Cycle

At the core of these reactions lies the palladium catalytic cycle. While the specific nucleophile changes, the fundamental steps remain consistent. Understanding this cycle is crucial for troubleshooting and optimizing reactions.

Figure 1: Generalized Palladium Catalytic Cycle. This illustrates the core mechanistic steps: oxidative addition of the aryl triflate to Pd(0), followed by either transmetalation (Suzuki) or migratory insertion (Heck, Sonogashira), and concluding with reductive elimination to form the product and regenerate the Pd(0) catalyst.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating carbon-carbon bonds between aromatic rings. It involves the reaction of an organoboron species (typically a boronic acid or ester) with an organohalide or triflate.

Mechanistic Considerations

The key step differentiating the Suzuki coupling is transmetalation . After the initial oxidative addition of this compound to the Pd(0) complex, a base activates the organoboron species, facilitating the transfer of the organic group to the palladium center. This is followed by reductive elimination to yield the biaryl product. The choice of base is critical; it must be strong enough to activate the boronic acid but not so strong as to cause undesired side reactions.

Experimental Protocol: Synthesis of 6-Phenylquinoline

This protocol details a typical Suzuki-Miyaura coupling between this compound and phenylboronic acid.

Materials:

-

This compound (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon source

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. Under a positive pressure of inert gas, add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio). The solution should be thoroughly deoxygenated by bubbling the inert gas through it for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 6-phenylquinoline.

Data Summary

| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 85 | 4 | 85-95 |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 6 | 80-90 |

| XPhos Pd G3 | K₃PO₄ | 2-MeTHF | 80 | 2 | >90 |

Table 1: Representative conditions for the Suzuki-Miyaura coupling of this compound. The choice of catalyst, base, and solvent can significantly impact reaction efficiency.

Heck-Mizoroki Coupling: C-C Bond Formation with Alkenes

The Heck reaction forms a C-C bond between an aryl electrophile and an alkene. It is a powerful tool for the synthesis of substituted olefins and for building complex molecular skeletons.

Mechanistic Considerations

The Heck reaction proceeds via a different pathway after oxidative addition. Instead of transmetalation, a migratory insertion of the alkene into the palladium-carbon bond occurs. This is followed by a β-hydride elimination step, which releases the final product and a palladium-hydride species. A base is required to regenerate the active Pd(0) catalyst from this hydride intermediate.

Figure 2: A generalized workflow for performing a Heck-Mizoroki coupling reaction.

Experimental Protocol: Synthesis of 6-Styrylquinoline

This protocol describes the coupling of this compound with styrene.

Materials:

-

This compound (1.0 eq)

-

Styrene (1.5 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

-

Tri-o-tolylphosphine (P(o-tol)₃) (0.10 eq)

-

Triethylamine (Et₃N) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Nitrogen or Argon source

Procedure:

-

Catalyst Pre-formation (Optional but Recommended): In a separate flask, stir Pd(OAc)₂ and P(o-tol)₃ in a small amount of DMF for 10-15 minutes under an inert atmosphere.

-

Reaction Setup: In the main reaction flask, combine this compound and triethylamine. Add the pre-formed catalyst solution, followed by the styrene via syringe.

-

Reaction: Heat the mixture to 100 °C. Monitor for the consumption of the starting triflate. Reactions are typically complete in 8-24 hours.

-

Workup: After cooling, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate. Combine the organic extracts, wash with brine, dry over magnesium sulfate (MgSO₄), and concentrate.

-

Purification: Purify the residue via flash chromatography (silica gel, hexane/ethyl acetate) to yield 6-styrylquinoline.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the premier method for linking a terminal alkyne to an aryl or vinyl electrophile. This reaction is indispensable for creating conjugated enyne systems and incorporating the rigid, linear alkyne linker into drug candidates.

Mechanistic Considerations

The Sonogashira reaction is unique in that it typically employs a dual-catalyst system: a palladium catalyst and a copper(I) co-catalyst. The proposed mechanism involves the formation of a copper(I) acetylide species, which then undergoes transmetalation with the Ar-Pd(II)-X complex generated from the oxidative addition of this compound. Reductive elimination then furnishes the aryl alkyne product. Copper-free Sonogashira protocols have also been developed and are often preferred to avoid potential issues with copper contamination.

Experimental Protocol: Synthesis of 6-(Phenylethynyl)quinoline

This protocol outlines a classic copper-catalyzed Sonogashira coupling.

Materials:

-

This compound (1.0 eq)

-

Phenylacetylene (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)

-

Copper(I) iodide (CuI) (0.04 eq)

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

Nitrogen or Argon source

Procedure:

-

Inert Atmosphere Setup: To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

-

Solvent and Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous THF and triethylamine. The mixture should be deoxygenated by bubbling with inert gas for 15 minutes. Finally, add phenylacetylene dropwise via syringe.

-

Reaction: Stir the reaction at room temperature. The reaction is often exothermic and typically proceeds to completion within 1-4 hours. Monitor progress by TLC.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and filter through a short plug of Celite to remove catalyst residues.

-

Purification: Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution to remove copper salts, followed by brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography to obtain the desired product.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst; Insufficiently deoxygenated system; Poor quality reagents/solvents. | Use a fresh bottle of catalyst or a pre-catalyst; Ensure thorough deoxygenation of solvents; Use anhydrous solvents. |

| Formation of Side Products | Homocoupling of the boronic acid (Suzuki); Dimerization of the alkyne (Sonogashira); Isomerization of the alkene (Heck). | Lower the reaction temperature; Use a more dilute solution; Change the ligand or base. For Sonogashira, ensure the reaction is strictly anaerobic to prevent Glaser coupling. |

| Difficulty in Purification | Residual catalyst; Co-eluting byproducts. | Filter the crude reaction mixture through Celite or silica before concentrating; Use a different solvent system for chromatography; Consider recrystallization. |

Table 2: Common issues and troubleshooting strategies for palladium-catalyzed cross-coupling reactions.

Conclusion

This compound stands out as a versatile and highly reactive electrophile for the synthesis of functionalized quinolines. The Suzuki, Heck, and Sonogashira reactions provide reliable and modular strategies for introducing aryl, vinyl, and alkynyl groups, respectively. By understanding the underlying catalytic cycles and adhering to rigorous experimental protocols, researchers in drug discovery can efficiently access a vast chemical space of novel quinoline derivatives, accelerating the development of next-generation therapeutics. The protocols and insights provided herein serve as a robust starting point for the practical application of these powerful synthetic transformations.

References

-

Caddick, S., & Fitzmaurice, R. (2009). Fundamental aspects of the Suzuki–Miyaura cross-coupling reaction. Chemical Society Reviews, 38(11), 3175-3202. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

-

Tykwinski, R. R. (2003). Evolution of the Sonogashira Coupling Reaction. Angewandte Chemie International Edition, 42(14), 1566-1568. [Link]

Application Notes & Protocols: A Guide to the Synthesis of 6-Substituted Quinolines from Quinolin-6-yl Trifluoromethanesulfonate

Introduction: The Strategic Importance of C-6 Functionalization in Quinoline Scaffolds

The quinoline moiety is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials.[1][2][3] First isolated from coal tar in 1834, this nitrogen-containing heterocyclic aromatic compound is prevalent in a vast array of natural products, particularly alkaloids, and has been leveraged to develop drugs with a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3][4]

The therapeutic efficacy and physicochemical properties of quinoline-based compounds are profoundly influenced by the substitution pattern on the quinoline ring.[2][3] Strategic functionalization at specific positions allows for the fine-tuning of a molecule's biological activity, solubility, metabolic stability, and target-binding affinity. The C-6 position, in particular, has been identified as a critical site for modification in the development of novel therapeutic agents, such as c-Met inhibitors derived from the cabozantinib scaffold.[5][6]

This guide focuses on the use of Quinolin-6-yl trifluoromethanesulfonate (quinolin-6-yl triflate) as a highly versatile and reactive precursor for the synthesis of diverse 6-substituted quinolines. The triflate group (CF₃SO₃⁻) is an exceptional leaving group, rendering the C-6 position highly susceptible to a variety of palladium-catalyzed cross-coupling reactions. This reactivity surpasses that of traditional aryl halides (Br, Cl), often enabling reactions to proceed under milder conditions with a broader range of coupling partners, thereby accelerating the discovery and development of novel quinoline-based molecules.[7][8][9][10][11][12]

The Precursor: Preparation of this compound

The journey to diverse 6-substituted quinolines begins with the efficient preparation of the triflate precursor from commercially available 6-hydroxyquinoline.

Protocol 1: Synthesis of this compound

Reaction Scheme:

-

6-Hydroxyquinoline + Triflic Anhydride → this compound

Materials:

-

6-Hydroxyquinoline

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Pyridine or Triethylamine (Et₃N)[13]

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 6-hydroxyquinoline (1.0 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: Add pyridine or triethylamine (1.5 - 2.0 eq) to the solution dropwise while stirring.

-

Triflic Anhydride Addition: Slowly add triflic anhydride (1.1 - 1.2 eq) dropwise to the cooled solution. The reaction is exothermic; maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Expert Insight: The choice of base is crucial. Pyridine is often sufficient, but for more sensitive substrates, a non-nucleophilic hindered base may be preferred. Anhydrous conditions are paramount as triflic anhydride reacts readily with water. The high reactivity of the triflate makes it a superior substrate for subsequent cross-coupling compared to the corresponding bromide, which often requires higher temperatures and more forceful conditions.[8][9]

Core Methodologies: Palladium-Catalyzed Cross-Coupling Reactions

Quinolin-6-yl triflate is an ideal electrophile for a suite of palladium-catalyzed reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency.

Caption: General synthetic routes from quinolin-6-yl triflate.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of 6-arylquinolines. These structures are common in pharmacologically active molecules.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

Quinolin-6-yl triflate

-

Arylboronic acid or ester (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)[14][15]

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)

-

Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DME)

Procedure:

-

Setup: To a reaction vessel, add quinolin-6-yl triflate (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 ratio).

-

Inert Atmosphere: Purge the vessel with an inert gas (Nitrogen or Argon) for 5-10 minutes.

-

Heating: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.

-

Extraction: Extract the aqueous layer with ethyl acetate (2x).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography.

Expert Insight: The base is not just a proton scavenger; it activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[12] The choice of ligand can be critical; for sterically hindered substrates, more complex ligands may be required. In some cases, the choice of ligand can even influence the stereochemical outcome of the reaction.[14][15]

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, a transformation of immense importance in drug discovery.[11][16] It allows for the coupling of quinolin-6-yl triflate with a wide variety of primary and secondary amines.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

Materials:

-

Quinolin-6-yl triflate

-

Amine (primary or secondary) (1.1 - 1.5 eq)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)

-

Phosphine Ligand (e.g., BINAP, Xantphos, RuPhos) (2-4 mol%)[16][17]

-

Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5 - 2.0 eq)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

-

Setup (Glovebox Recommended): In an oven-dried vial inside a glovebox, combine the palladium precatalyst, the phosphine ligand, and the base.

-

Reagent Addition: Add the quinolin-6-yl triflate and the amine.

-

Solvent and Sealing: Add the anhydrous solvent, seal the vial with a Teflon-lined cap, and remove it from the glovebox.

-

Heating: Place the vial in a preheated oil bath or heating block at 90-110 °C. Stir for 12-24 hours.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

-

Extraction and Concentration: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography.